6-Aminosulmazole
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Aminosulmazole are not explicitly mentioned in the literature. Such an analysis usually involves studying properties like melting point, boiling point, density, molecular formula, molecular weight, and other related characteristics .
Scientific Research Applications
1. Antiprotozoal Properties
6-Nitro- and 6-amino-benzothiazoles, including derivatives like 6-Aminosulfamazole, have shown potential in antiprotozoal properties. These compounds, with various substitutions, have been investigated for their effectiveness against parasites such as Leishmania infantum and Trichomonas vaginalis. The specific activities of these compounds depend significantly on their chemical structures (Delmas et al., 2002).
2. Antimicrobial Activity
6-Aminosulfamazole derivatives have been studied for their potential as antimicrobial agents. For instance, new heterocyclic compounds incorporating sulfamoyl moiety, a structural feature of 6-Aminosulfamazole, have been synthesized and evaluated for antimicrobial activity. These compounds have shown promise against various bacterial and fungal pathogens, highlighting their potential use in treating infections (Darwish et al., 2014).
3. Biodegradation Studies
Research has also focused on understanding the biodegradation mechanisms of sulfamethoxazole, a compound structurally related to 6-Aminosulfamazole, in different bacterial genera. This is crucial for assessing the environmental impact and persistence of such compounds in ecosystems (Mulla et al., 2018).
4. Antitumor Potential
The potential antitumor properties of 6-Aminosulfamazole derivatives have been explored. For example, some studies have synthesized and investigated benzothiazoles, which include 6-Aminosulfamazole derivatives, for their anticancer properties, particularly in relation to their metabolic formation and biological activities in human cancer cell lines (Kashiyama et al., 1999).
5. Peptide Derivatives and Medical Applications
Peptide derivatives of compounds related to 6-Aminosulfamazole have been synthesized and evaluated for their biological activities, including antimicrobial and anthelmintic properties. These studies contribute to the understanding of the broader applications of 6-Aminosulfamazole in therapeutic contexts (Dahiya et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-20-12-6-9(21(2)19)3-4-10(12)13-17-11-5-8(15)7-16-14(11)18-13/h3-7H,15H2,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFNDGBUMJWCPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=C(C=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874523 | |
Record name | 1H-IMIDAZO[4,5-B]PYRIDIN-6-AMINE, 2-[2-METHOXY-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminosulmazole | |
CAS RN |
127356-05-2 | |
Record name | 6-Aminosulmazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127356052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-IMIDAZO[4,5-B]PYRIDIN-6-AMINE, 2-[2-METHOXY-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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